molecular formula C7H15NO2 B2705846 [2-(Hydroxymethyl)piperidin-2-yl]methanol CAS No. 2092329-10-5

[2-(Hydroxymethyl)piperidin-2-yl]methanol

Cat. No.: B2705846
CAS No.: 2092329-10-5
M. Wt: 145.202
InChI Key: LFPWYJSVIAKMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Hydroxymethyl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, piperidine-2,2-diyldimethanol . This compound is characterized by the presence of two hydroxymethyl groups attached to a piperidine ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry: [2-(Hydroxymethyl)piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its role in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Safety and Hazards

The safety information available indicates that “[2-(Hydroxymethyl)piperidin-2-yl]methanol” may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Piperidine derivatives, including “[2-(Hydroxymethyl)piperidin-2-yl]methanol”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)piperidin-2-yl]methanol typically involves the reduction of piperidine derivatives. One common method is the reduction of 2-piperidone using sodium borohydride (NaBH4) in methanol, which yields this compound as a product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reduction pathways with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Hydroxymethyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form piperidine derivatives with fewer hydroxyl groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated piperidine derivatives.

Comparison with Similar Compounds

    2-Piperidinemethanol: Similar in structure but lacks the second hydroxymethyl group.

    4-Piperidinemethanol: The hydroxymethyl group is attached to the fourth position of the piperidine ring.

    2-(Methylamino)ethanol: Contains a methylamino group instead of a piperidine ring.

Uniqueness: [2-(Hydroxymethyl)piperidin-2-yl]methanol is unique due to the presence of two hydroxymethyl groups attached to the piperidine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[2-(hydroxymethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-7(6-10)3-1-2-4-8-7/h8-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPWYJSVIAKMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092329-10-5
Record name [2-(hydroxymethyl)piperidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.